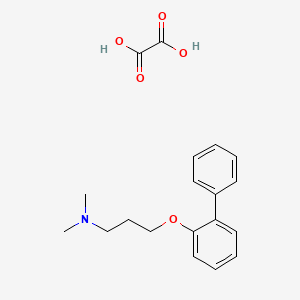![molecular formula C15H25NO2 B4044002 N-[3-(2-methoxy-4-methylphenoxy)propyl]-2-butanamine](/img/structure/B4044002.png)
N-[3-(2-methoxy-4-methylphenoxy)propyl]-2-butanamine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry
Developments in analytical methods for detecting and quantifying novel psychoactive substances suggest potential applications in forensic science and toxicology. For instance, the determination of psychoactive compounds in biological matrices using advanced techniques like high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) could be related to the analytical study of compounds like N-[3-(2-methoxy-4-methylphenoxy)propyl]-2-butanamine. Such methodologies are essential for identifying and quantifying substances in clinical and forensic settings, aiding in the understanding of their pharmacokinetics and toxicological profiles (Poklis et al., 2014), (De Paoli et al., 2013).
Materials Science
The synthesis of renewable bisphenol from eugenol, leading to the development of high-performance thermosetting resins, showcases the potential for chemical compounds to contribute to sustainable material technologies. The specific chemical modifications and resultant properties, such as thermal stability and water uptake, highlight the broader applicability of chemical synthesis and modification in developing advanced materials for various applications, including maritime environments (Harvey et al., 2014).
Pharmacology
While not directly mentioning this compound, research on similar compounds provides insights into potential pharmacological applications. For instance, neuroprotective effects observed in studies of neuronal Ca(2+) channel blockers suggest avenues for therapeutic intervention in conditions involving cerebral ischemia. The investigation of compounds with similar structural features could reveal novel therapeutic agents for neuroprotection and the treatment of neurological disorders (Hicks et al., 2000).
Eigenschaften
IUPAC Name |
N-[3-(2-methoxy-4-methylphenoxy)propyl]butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-5-13(3)16-9-6-10-18-14-8-7-12(2)11-15(14)17-4/h7-8,11,13,16H,5-6,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUUBKJCYDCELR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCCOC1=C(C=C(C=C1)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795844 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-bromo-6-(2-methoxy-5-nitrophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4043921.png)
![N,N-dimethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine;oxalic acid](/img/structure/B4043923.png)
![1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(3-methoxy-4-phenylmethoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one](/img/structure/B4043926.png)
![1-[3-(4-Ethoxyphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4043932.png)
![N-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl]butan-2-amine](/img/structure/B4043939.png)
![1-[3-(4-bromo-2-chlorophenoxy)propyl]-3-methylpiperidine oxalate](/img/structure/B4043951.png)

![N-benzyl-N-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}ethanamine](/img/structure/B4043975.png)
![1-[2-(4-fluorophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4043982.png)
![1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}-3-methylpiperidine oxalate](/img/structure/B4043995.png)
![1-[2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4044010.png)
![N-[2-(2-fluorophenoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4044015.png)
![1-[5-nitro-2-(1-piperidinyl)benzoyl]piperidine](/img/structure/B4044018.png)
![N-benzyl-2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethanamine;oxalic acid](/img/structure/B4044026.png)
